molecular formula C6H14ClNO2S B1472207 2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride CAS No. 1803601-97-9

2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride

Cat. No. B1472207
CAS RN: 1803601-97-9
M. Wt: 199.7 g/mol
InChI Key: ZDHZHCYZHGOMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S . It has an average mass of 199.699 Da and a monoisotopic mass of 199.043381 Da . This product is intended for research use only.


Molecular Structure Analysis

The InChI code for 2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride is 1S/C6H13NO2S.ClH/c1-6(2)5-7-3-4-10(6,8)9;/h7H,3-5H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Antioxidant Activity and Analytical Methods

Research into antioxidants and their applications in fields ranging from food engineering to medicine emphasizes the importance of various tests for determining antioxidant activity. Chemical reactions and spectrophotometry are central to assessing the kinetics of antioxidant processes, which may be relevant to understanding the behavior of 2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride in similar contexts (Munteanu & Apetrei, 2021).

Chemical Recycling of Carbon Dioxide

The conversion of carbon dioxide into fuels presents an active area of research, with a focus on minimizing hydrogen consumption and utilizing renewable energy sources. This includes the production of alcohols using solar energy, a process that might find parallels in the reactivity or catalytic applications of 2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride (Centi & Perathoner, 2009).

Organic Pollutants Treatment Using Oxidoreductive Enzymes

The treatment of organic pollutants in wastewater via enzymatic methods has shown the importance of redox mediators in enhancing the efficiency and range of substrate degradation. This area could be relevant if 2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride serves as a redox mediator or influences the redox behavior of relevant enzymatic systems (Husain & Husain, 2007).

Photocatalytic Degradation of Pollutants

Investigations into the photocatalytic degradation of pollutants highlight the complex pathways involved, including oxidation, cleavage, and coupling reactions. The interaction of 2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride with photocatalytic processes, if applicable, could provide insights into its potential use in environmental remediation efforts (Pichat, 1997).

Serine Hydrolase Targets of Organophosphorus Toxicants

The diverse range of serine hydrolase targets for organophosphorus compounds underlines the specificity of enzyme inhibition by such chemicals. If 2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride exhibits similar activity, it could have implications for understanding its mechanism of action or potential toxicological effects (Casida & Quistad, 2005).

properties

IUPAC Name

2,6-dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-5-3-7-4-6(2)10(5,8)9;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHZHCYZHGOMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(S1(=O)=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride

CAS RN

1803601-97-9
Record name 2,6-dimethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride
Reactant of Route 2
2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride
Reactant of Route 3
2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride
Reactant of Route 4
2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride
Reactant of Route 5
2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride
Reactant of Route 6
2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride

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